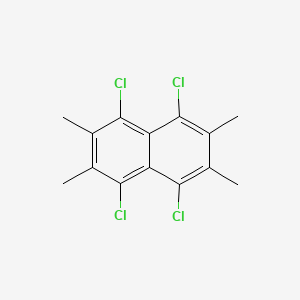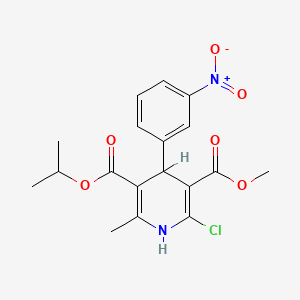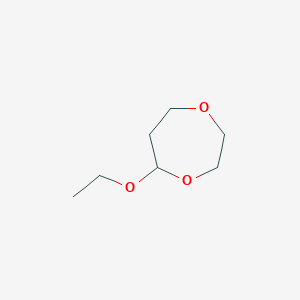![molecular formula C11H8ClHgN B14315862 Mercury, chloro[2-(2-pyridinyl)phenyl]- CAS No. 106995-39-5](/img/structure/B14315862.png)
Mercury, chloro[2-(2-pyridinyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro[2-(2-pyridinyl)phenyl]- is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(2-pyridinyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, chloro[2-(2-pyridinyl)phenyl]- typically involves the reaction of mercury(II) chloride with 2-(2-pyridinyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of mercury, chloro[2-(2-pyridinyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Mercury, chloro[2-(2-pyridinyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to lower oxidation states.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and phosphines can replace the chloro group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mercury(II) complexes, while substitution reactions can produce a wide range of organomercury compounds with different functional groups.
科学研究应用
Mercury, chloro[2-(2-pyridinyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
Mercury, chloro[2-(2-pyridinyl)phenyl]- can be compared with other organomercury compounds, such as:
Mercury, chloro[phenyl]-: Similar structure but lacks the pyridinyl group, resulting in different reactivity and applications.
Mercury, chloro[2-(2-thienyl)phenyl]-: Contains a thienyl group instead of a pyridinyl group, leading to variations in chemical behavior and biological activity.
Mercury, chloro[2-(2-furanyl)phenyl]-:
The uniqueness of mercury, chloro[2-(2-pyridinyl)phenyl]- lies in its specific combination of a mercury center with a chloro and 2-(2-pyridinyl)phenyl group, which imparts distinct reactivity and versatility in various applications.
属性
| 106995-39-5 | |
分子式 |
C11H8ClHgN |
分子量 |
390.23 g/mol |
IUPAC 名称 |
chloro-(2-pyridin-2-ylphenyl)mercury |
InChI |
InChI=1S/C11H8N.ClH.Hg/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-6,8-9H;1H;/q;;+1/p-1 |
InChI 键 |
JVIXXEKUVALPQX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)


![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
